Norcholestenol iodomethyl ((sup 131)I)
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Overview
Description
Norcholestenol iodomethyl (131 I) is a cholestanoid.
Scientific Research Applications
1. Adrenal Scintigraphy
Adrenal scintigraphy has been a clinically feasible technique since the development of 131I-19-iodocholesterol in 1970. This agent was later replaced by 6-iodomethyl-19-norcholesterol, a compound that showed promise in adrenal imaging. This technique involves administering the radiocholesterol intravenously and performing imaging 4 to 7 days post-injection. It's particularly useful for diagnosing conditions like Cushing's disease, primary aldosteronism, and adrenal androgenism, as well as for detecting structural abnormalities of the adrenal medulla (Thrall, Freitas, & Beierwaltes, 1978).
2. Imaging Agent Synthesis and Evaluation
Research has been conducted on synthesizing and evaluating new adrenal cortex imaging agents, such as 6β-131I-iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59). This compound was found to concentrate better in the rat adrenal compared to its predecessors and is being evaluated as a potential diagnostic agent in humans (Basmadjian, Hetzel, Ice, & Beierwaltes, 1975).
3. Visualization of Metastases
Norcholestenol iodomethyl (131I) has also been used in the visualization of lung metastases secondary to adrenocortical carcinoma. This application was illustrated in a case report describing a 26-year-old woman with recurrence of Cushing's syndrome following the surgical removal of the primary tumor. The use of I-131 labeled 6B-iodomethyl-19-norcholesterol (NP-59) was instrumental in visualizing the metastases (Chow, Ziessman, & Earll, 1987).
4. Detection of Metastatic Adrenal Carcinoma
Another significant application is the detection of metastatic adrenal carcinoma using total body scans with 131I-6-beta-iodomethyl-19-norcholesterol. This method has shown potential in detecting metastatic lesions in patients who have undergone resection of adrenal cortical carcinoma (Seabold, Haynie, Deasis, Samaan, Glenn, & Jahns, 1977).
5. Superior Adrenal Imaging Agent
A study identified 6beta-131I-iodomethyl-19-nor cholest 5(10)-en-3beta-ol (NP-59) as a superior adrenal imaging agent compared to its predecessors. It was found to have a higher adrenal uptake and adrenal-to-tissue ratios, making it a promising agent for detecting adrenal-cortical disorders and potentially for imaging structural abnormalities of the adrenal medulla (Sarkar, Beierwaltes, Ice, Basmadjian, Hetzel, Kennedy, & Mason, 1975).
properties
CAS RN |
56897-09-7 |
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Product Name |
Norcholestenol iodomethyl ((sup 131)I) |
Molecular Formula |
C27H45IO |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |
InChI Key |
QJHZPCLORSPENH-DRTKWHMQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Other CAS RN |
56897-09-7 |
synonyms |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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